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molecular formula C6H7ClN2O B582020 5-Chloro-2-methoxypyridin-3-amine CAS No. 886373-70-2

5-Chloro-2-methoxypyridin-3-amine

Cat. No. B582020
M. Wt: 158.585
InChI Key: YOVZLBYUUJGCEB-UHFFFAOYSA-N
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Patent
US09034311B2

Procedure details

Zinc bromide (0.27 g, 1.2 mmol) and 10% platinum on carbon (0.58 g, 2.97 mmol) were added to a solution of 5-chloro-2-methoxy-3-nitropyridine (Preparation 6a, 1.13 g, 5.99 mmol) in ethyl acetate (20 mL) and the resulting mixture was hydrogenated in a Parr apparatus at 10 psi for 2 hours. The mixture was then filtered through diatomaceous earth (Celite®) and the filter cake was washed with ethyl acetate. The combined filtrate and washings were concentrated to give the title compound (0.95 g, 100%) as an oil which was used in the next synthetic step without further purification.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1>[Pt].C(OCC)(=O)C.[Br-].[Zn+2].[Br-]>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)OC)[N+](=O)[O-]
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through diatomaceous earth (Celite®)
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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